molecular formula C14H22O4 B13849156 (1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)

(1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)

Cat. No.: B13849156
M. Wt: 254.32 g/mol
InChI Key: QAJAEZLNKJNVLK-PLKNYFGKSA-N
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Description

(1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[410]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers) is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester typically involves multiple steps, including the formation of the bicyclic core and the introduction of the propylethoxy group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester can be used to study enzyme interactions and metabolic pathways. Its stereochemistry makes it a valuable tool for investigating chiral recognition and binding.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets can be harnessed to design new therapeutic agents for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (1S, 5R, 6S)-5-(1-n-Butylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester
  • (1S, 5R, 6S)-5-(1-n-Pentylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester

Uniqueness

Compared to similar compounds, (1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester stands out due to its specific propylethoxy group, which imparts unique chemical and biological properties. This makes it particularly valuable for applications requiring precise molecular interactions and stereochemical control.

Properties

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

ethyl (1S,5R,6S)-5-pentan-2-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

InChI

InChI=1S/C14H22O4/c1-4-6-9(3)17-11-7-10(14(15)16-5-2)8-12-13(11)18-12/h7,9,11-13H,4-6,8H2,1-3H3/t9?,11-,12+,13-/m1/s1

InChI Key

QAJAEZLNKJNVLK-PLKNYFGKSA-N

Isomeric SMILES

CCCC(C)O[C@@H]1C=C(C[C@H]2[C@@H]1O2)C(=O)OCC

Canonical SMILES

CCCC(C)OC1C=C(CC2C1O2)C(=O)OCC

Origin of Product

United States

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